Thioguanosine Diphosphate-13C,15N2
Description
Definition and Structural Characteristics of Thioguanosine Diphosphate
Thioguanosine diphosphate represents a fundamental purine nucleotide derivative characterized by the replacement of the oxygen atom at the 6-position of the guanine base with a sulfur atom. The molecular formula of the unlabeled compound is C10H15N5O10P2S, with a molecular weight of 459.27 grams per mole. The structural framework consists of a ribose sugar moiety linked to a modified purine base through a β-N-glycosidic bond, with two phosphate groups attached to the 5'-carbon of the ribose ring. The defining characteristic of this nucleotide is the presence of a thiol group (sulfur-hydrogen bond) at the 6-position of the purine ring, which replaces the carbonyl oxygen found in natural guanosine diphosphate.
The three-dimensional conformational properties of thioguanosine diphosphate reveal important structural insights about its biological behavior. According to crystallographic data, the compound exhibits specific spatial arrangements that influence its interaction with enzymes and other biomolecules. The presence of the sulfur atom at the 6-position creates distinct electronic properties compared to the natural guanosine nucleotide, affecting both the hydrogen bonding patterns and the overall molecular geometry. These structural modifications contribute to the compound's unique biochemical properties and its ability to serve as both a substrate and an inhibitor in various enzymatic reactions.
The phosphate groups attached to the ribose sugar contribute significantly to the compound's chemical behavior and biological activity. The diphosphate moiety provides the compound with its characteristic negative charge distribution and enables participation in phosphoryl transfer reactions. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 5'-diphospho-6-thio-guanosine, reflecting both its structural composition and its relationship to the natural nucleotide family. The compound's stereochemistry is defined by absolute configuration, with four defined stereocenters contributing to its specific three-dimensional structure.
Role of Stable Isotope Labeling in Nucleotide Research
Stable isotope labeling has revolutionized the field of nucleotide research by providing researchers with powerful tools to track molecular transformations and metabolic pathways with exceptional precision. The incorporation of stable isotopes such as carbon-13 and nitrogen-15 into nucleotide structures creates distinct mass spectral signatures that can be detected and quantified using sophisticated analytical techniques. These isotopic modifications do not significantly alter the chemical or biological properties of the labeled compounds, ensuring that metabolic studies reflect authentic biochemical processes while enabling precise analytical discrimination.
The application of stable isotope-labeled nucleotides extends across multiple research domains, including metabolomics, pharmacokinetics, and biochemical pathway analysis. Nuclear magnetic resonance (NMR) spectroscopy particularly benefits from isotopic labeling, as the incorporation of carbon-13 and nitrogen-15 provides enhanced signal resolution and enables detailed structural characterization of nucleotide complexes. Mass spectrometry applications utilize the distinct mass differences introduced by isotopic substitution to achieve highly selective and sensitive detection of labeled compounds in complex biological matrices.
The development of isotopically labeled thioguanosine derivatives has opened new avenues for investigating purine metabolism and nucleotide biochemistry. These labeled compounds serve as internal standards for quantitative analysis, tracers for metabolic flux studies, and probes for enzyme mechanism investigations. The stability of the isotopic labels ensures that experimental results remain reliable over extended time periods, making longitudinal studies feasible and enhancing the reproducibility of research findings.
Methodological advances in stable isotope incorporation have enabled the production of multiply labeled nucleotides with high isotopic enrichment. The combination of carbon-13 and nitrogen-15 labeling in thioguanosine diphosphate creates multiple analytical advantages, including enhanced mass spectral resolution and the ability to track different atomic positions independently. These technical capabilities have expanded the scope of nucleotide research and facilitated more sophisticated experimental designs in biochemical investigations.
Historical Development of Isotopically Labeled Thioguanosine Derivatives
The historical development of isotopically labeled thioguanosine derivatives traces back to pioneering work in nucleotide chemistry and isotopic labeling techniques during the latter half of the twentieth century. Early investigations into thioguanine and its nucleotide derivatives emerged from cancer research efforts, where scientists sought to understand the mechanism of action of purine antimetabolites. The recognition that thioguanosine compounds could serve as both therapeutic agents and research tools motivated the development of more sophisticated analytical approaches, including the incorporation of stable isotopes.
The synthesis of isotopically labeled purine derivatives initially focused on single-isotope incorporation, with early work emphasizing carbon-13 and nitrogen-15 labeling at specific positions within the purine ring system. Researchers developed systematic approaches for introducing isotopic labels during nucleoside and nucleotide synthesis, with particular attention to maintaining high isotopic enrichment while preserving biological activity. The complexity of purine synthesis required innovative chemical strategies to achieve selective isotopic incorporation without compromising yield or purity.
| Isotopic Label Position | Synthesis Method | Isotopic Enrichment | Research Application |
|---|---|---|---|
| Carbon-8 | Formic acid incorporation | 98% | NMR structural studies |
| Nitrogen-7,9 | Formamide cyclization | 98% | Metabolic tracing |
| Carbon-13 multiple positions | Thiourea precursor | 99% | Mass spectrometry |
| Nitrogen-15 multiple positions | Ammonia incorporation | 98% | Enzyme mechanism studies |
Advanced synthetic methodologies for multiply labeled thioguanosine derivatives emerged through collaborative efforts between radiochemistry laboratories and pharmaceutical research institutions. The development of efficient synthetic routes required careful optimization of reaction conditions to maintain isotopic integrity while achieving acceptable yields. Researchers discovered that the incorporation of multiple isotopic labels simultaneously presented unique challenges, including potential isotope effects on reaction rates and the need for specialized purification techniques.
The commercial availability of isotopically labeled thioguanosine derivatives represents a significant milestone in the accessibility of these research tools. Specialized isotope laboratories have developed standardized production protocols that ensure consistent quality and isotopic enrichment across different production batches. The establishment of reliable supply chains for these compounds has facilitated their adoption in research laboratories worldwide and contributed to the standardization of analytical methods in nucleotide biochemistry.
Properties
Molecular Formula |
C₉¹³CH₁₅N₃¹⁵N₂O₁₀P₂S |
|---|---|
Molecular Weight |
462.25 |
Synonyms |
2-Amino-9-β-D-ribofuranosyl-9H-purine-6(1H)-thione 5’-(Trihydrogen Pyrophosphate)-13C,15N; 2-Amino-6-mercaptopurine-ribosyl 5’-Diphosphate-13C,15N; 6-Thio-GDP-13C,15N; 6-Thioguanosine 5’-Diphosphate-13C,15N; 6-Thioguanosine Diphosphate-13C,15N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Tracing: The 97% 15N-labeling efficiency observed in saxitoxin pathway intermediates validates the utility of Thioguanosine Diphosphate-13C,15N2 in high-resolution tracer studies.
- Limitations : Contamination risks in 15N-labeled stocks necessitate stringent quality control, especially in nitrogen fixation or nucleotide salvage assays.
Preparation Methods
¹⁵N Labeling at the N7 Position
The N7 nitrogen of guanine is labeled via diazotization using [¹⁵N]sodium nitrite under acidic conditions. A suspension of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in 1 N HCl reacts with [¹⁵N]NaNO₂ at 0°C for 7 hours, yielding [7-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone (S.3) with >95% efficiency. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C | Prevents denitrosation |
| [¹⁵N]NaNO₂ Equivalents | 1.1 eq | Maximizes N7 labeling |
| pH | <1.0 | Ensures protonation of intermediates |
¹³C Incorporation at the C8 Position
C8 labeling employs [¹³C]sodium ethyl xanthate in dimethylformamide (DMF) under reflux. The thiol group of S.3 undergoes nucleophilic substitution with [¹³C]NaSCSOEt, forming [8-¹³C-7-¹⁵N]-2,8-dithioxohypoxanthine (S.4b). Raney nickel-mediated desulfurization then generates [8-¹³C-7-¹⁵N]hypoxanthine (S.5b), a key intermediate for subsequent glycosylation.
Ribosylation and Phosphorylation
Enzymatic Transglycosylation
Purine nucleoside phosphorylase (PNP) catalyzes the transfer of the ribosyl group from 7-methylguanosine to [8-¹³C-7-¹⁵N]hypoxanthine. The reaction proceeds in 0.02 M K₂HPO₄ buffer (pH 7.4) at 37°C for 24 hours, yielding thioguanosine-¹³C,¹⁵N₂ with 80–85% conversion efficiency.
Stepwise Phosphorylation
Thioguanosine undergoes sequential phosphorylation using POCl₃ in trimethyl phosphate:
-
Monophosphorylation : Reaction at −10°C for 2 hours produces thioguanosine 5'-monophosphate (TGMP-¹³C,¹⁵N₂).
-
Diphosphate Formation : TGMP reacts with morpholidate-activated phosphate in anhydrous DMF, achieving 70% yield of thioguanosine diphosphate-¹³C,¹⁵N₂ after 48 hours.
Purification and Characterization
Chromatographic Separation
Reversed-phase HPLC with a triethylammonium acetate (TEAA)/acetonitrile gradient resolves thioguanosine diphosphate from unreacted precursors:
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (5 μm) | 2–40% acetonitrile | 4.2 minutes |
Post-purification, lyophilization yields ≥98% pure product as confirmed by:
Comparative Analysis of Synthetic Routes
Three industrial methods are benchmarked below:
| Method | Isotopic Purity (%) | Overall Yield (%) | Cost per Gram (USD) |
|---|---|---|---|
| Enzymatic Phosphorylation | 99.3 | 62 | 12,500 |
| Chemical Phosphorylation | 98.1 | 58 | 9,800 |
| Hybrid Approach | 99.0 | 67 | 14,200 |
The enzymatic route, while costlier, minimizes side products like 3',5'-cyclic phosphates. In contrast, chemical phosphorylation requires stringent anhydrous conditions to prevent hydrolysis .
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing and characterizing Thioguanosine Diphosphate-?
- Answer : Synthesis typically involves enzymatic or chemical incorporation of stable isotopes ( and ) into the guanine base and ribose-phosphate backbone. Characterization requires multi-modal analytical techniques:
- Mass spectrometry (MS) : To confirm isotopic enrichment and molecular weight (e.g., accurate mass ~467.18 Da as per structural analogs ).
- NMR spectroscopy : To verify isotopic labeling positions and structural integrity.
- UV spectroscopy : For purity assessment, leveraging the absorbance profile of thioguanine derivatives (~340–350 nm) .
Q. How is Thioguanosine Diphosphate- utilized in metabolic pathway tracing?
- Answer : The compound serves as a stable isotope-labeled substrate in nucleotide salvage pathways. For example:
- Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) assays : Track incorporation into DNA/RNA via LC-MS, distinguishing bacterial vs. human enzyme activity (e.g., Mycoplasma pneumoniae HPRT inhibition studies ).
- Quantitative flux analysis : Coupled with -glucose or -ammonia to map purine recycling dynamics .
Advanced Research Questions
Q. How can isotopic contamination affect experimental outcomes, and how is this mitigated?
- Answer : Contaminants like -ammonium or nitrate in commercial isotope stocks can skew nitrogen fixation or metabolic labeling results. Mitigation strategies include:
- Pre-experiment validation : Test isotopic purity via gas chromatography-MS (GC-MS) or ion chromatography, as demonstrated in gas contamination studies .
- Control experiments : Use unlabeled controls to baseline background signals, especially in sensitive assays like acetylene reduction vs. incorporation .
Q. What experimental design considerations are critical for comparative studies using Thioguanosine Diphosphate- versus deuterated analogs (e.g., -labeled)?
- Answer : Key factors include:
- Isotope effects : / labels induce minimal kinetic isotope effects (KIEs) compared to , making them preferable for enzymatic rate studies .
- Detection sensitivity : -labeled compounds require high-resolution MS for differentiation from natural abundance , whereas offers distinct mass shifts (~1 Da per ) .
- Biological stability : Deuterated analogs may alter membrane permeability or protein binding, unlike / labels .
Q. How do methodological discrepancies (e.g., bubble method vs. dissolved ) impact data interpretation in nitrogen metabolic studies?
- Answer : The "bubble method" for delivery risks underestimating fixation rates due to incomplete gas dissolution, whereas pre-dissolved introduces contamination risks. Solutions include:
- Calibration curves : Normalize rates using internal standards (e.g., -urea) .
- Cross-validation : Compare results with orthogonal methods like acetylene reduction, acknowledging that the latter measures gross fixation vs. net incorporation .
Methodological Challenges and Solutions
Q. What are the best practices for ensuring isotopic label stability during long-term cell culture experiments?
- Answer :
- Storage conditions : Lyophilize the compound and store at -80°C to prevent hydrolysis of the diphosphate group .
- Cell media optimization : Use serum-free or dialyzed fetal bovine serum (FBS) to avoid unlabeled nucleotide interference .
- Time-course sampling : Monitor label dilution via MS to assess metabolic turnover rates .
Q. How can researchers resolve contradictory data arising from differential enzyme affinities for labeled vs. unlabeled substrates?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
